REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][Cl:8])[cH:9][cH:10]1.[ClH:11].[NH:12]1[CH:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH2:19][CH2:20][CH2:21][CH2:22]1.[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][N:12]2[CH:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH2:19][CH2:20][CH2:21][CH2:22]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CCCCN1Cc1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |